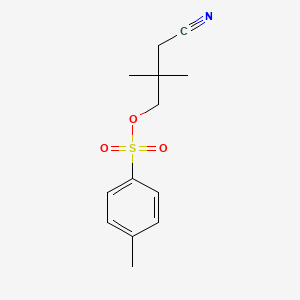

(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate

Descripción general

Descripción

(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate, also known as 3-CN-DMPBS, is a sulfonate compound that is widely used in various scientific and industrial applications. It is a colorless, odorless, and water-soluble compound that can be used as a reagent for various reactions. It has a wide range of uses, including in the synthesis of pharmaceuticals, in the extraction of proteins, and in the production of catalysts.

Aplicaciones Científicas De Investigación

Molecular Switching

Research conducted by Gurbanov et al. (2017) explores the synthesis of Sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL) and its behavior in solution, leading to molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding transition. This study illustrates the potential application of cyano and sulfonate-containing compounds in creating molecular switches, a crucial aspect for developing advanced materials and nanotechnology (Gurbanov et al., 2017).

Crystallography and Stereochemistry

Reed et al. (2013) focused on the crystallographic analysis of a title compound derived from a sulfonate, providing detailed insights into its absolute structure and stereochemistry. Such studies are foundational for the development of chirally pure substances and understanding their interaction in biological systems, potentially impacting pharmaceutical synthesis and materials science (Reed et al., 2013).

Solvolysis Effects

Nakashima et al. (1999) investigated the solvolysis rates of 3-(aryldimethylsilyl)-2,2-dimethylpropyl p-bromobenzenesulfonates, revealing the influence of aryl substituents on these processes. Understanding these effects is vital for reactions in synthetic organic chemistry, especially in designing substrates for specific reactivity patterns (Nakashima et al., 1999).

Nonlinear Optical Materials

A study by Yin et al. (2012) on the development of a new organic nonlinear optical crystal demonstrates the significance of compounds like "(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate" in enhancing the materials' properties for applications in electro-optics and field detection. The research highlights the potential of sulfonate-containing compounds in advancing optical technologies (Yin et al., 2012).

Synthesis and Electrophilic Aromatic Substitution

Polito et al. (2010) explored electrophilic aromatic substitution reactions that involve the carbocation rearrangement, demonstrating the use of sulfonate-containing compounds in synthesizing complex aromatic systems. This research is relevant for understanding reaction mechanisms and designing new synthetic routes in organic chemistry (Polito et al., 2010).

Propiedades

IUPAC Name |

(3-cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(15,16)17-10-13(2,3)8-9-14/h4-7H,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICPDHQLAOBFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)

![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)

![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2673760.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2673767.png)

![(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2673768.png)

![6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)

![[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2673772.png)